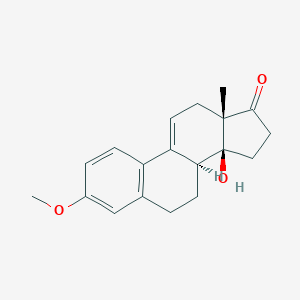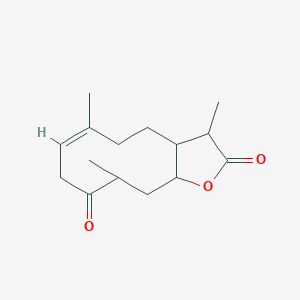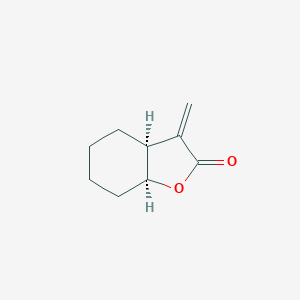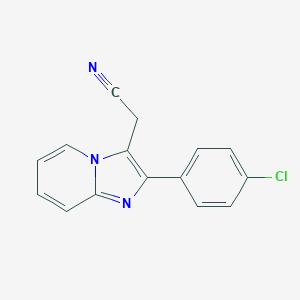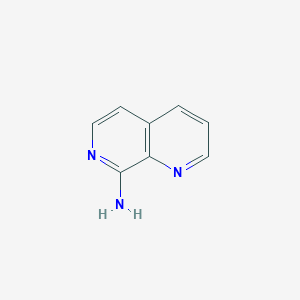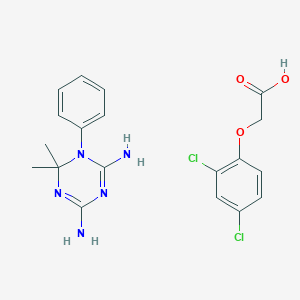
1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate is a chemical compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as Dacthal, and has been used as a herbicide for many years. The use of Dacthal has been shown to have significant impacts on the environment, particularly on the soil and water systems. However, recent research has focused on the potential scientific research applications of this compound, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Dacthal involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of amino acids. This inhibition can lead to a disruption of cellular processes and can ultimately result in cell death. The exact mechanism of action of Dacthal is still being studied, but it is believed that the compound may act by binding to the active site of the enzyme, thereby preventing its normal function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dacthal have been extensively studied in both in vitro and in vivo models. These studies have shown that Dacthal can have significant impacts on cellular processes, particularly those involved in the biosynthesis of amino acids. The inhibition of these enzymes can lead to a disruption of cellular metabolism and can ultimately result in cell death. Additionally, Dacthal has been shown to have effects on the immune system, leading to changes in cytokine production and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
Dacthal has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Dacthal has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of Dacthal in laboratory experiments. One limitation is that it can be toxic to certain cell types, which can limit its use in certain experiments. Additionally, the effects of Dacthal on living organisms are still being studied, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Dacthal. One potential area of study is the development of new inhibitors of amino acid biosynthesis based on the structure of Dacthal. Additionally, further research is needed to fully understand the mechanism of action of Dacthal and its effects on living organisms. Finally, the potential environmental impacts of Dacthal should be further studied, particularly in the context of its use as a herbicide.
Synthesemethoden
The synthesis of Dacthal involves the reaction of 2,4-dichlorophenoxyacetic acid with 1,3,5-triazine-2,4,6-triamine in the presence of a catalyst. This process results in the formation of 1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Dacthal has been shown to have potential scientific research applications in the fields of biochemistry and physiology. Recent studies have focused on the mechanism of action of Dacthal and its biochemical and physiological effects. These studies have shown that Dacthal can act as an inhibitor of certain enzymes, which can have significant impacts on cellular processes.
Eigenschaften
CAS-Nummer |
17008-20-7 |
|---|---|
Produktname |
1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate |
Molekularformel |
C19H21Cl2N5O3 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H15N5.C8H6Cl2O3/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h3-7H,1-2H3,(H4,12,13,14,15);1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
SMLFZLUTBKZEOY-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Andere CAS-Nummern |
17008-20-7 |
Synonyme |
2,4-Dichlorfenoxyoctan 1-fenyl-2,2-dimethyl-4,6-diamino-1,2-dihydro-1, 3,5-triazinu [Czech] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



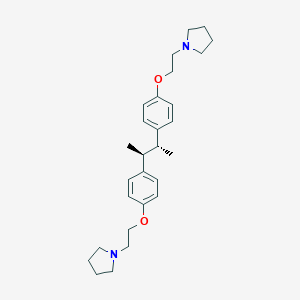
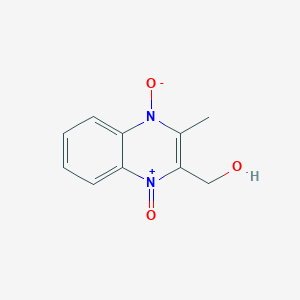
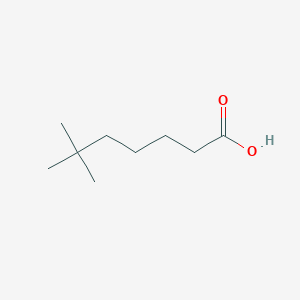
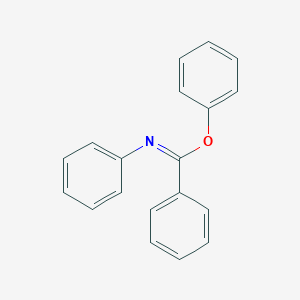
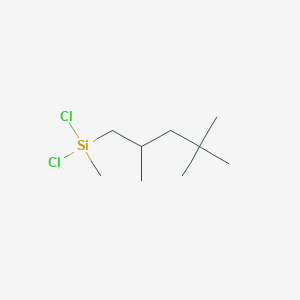

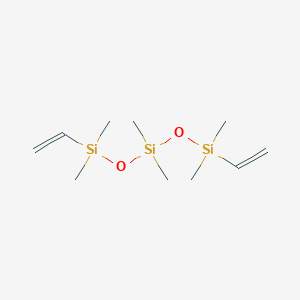
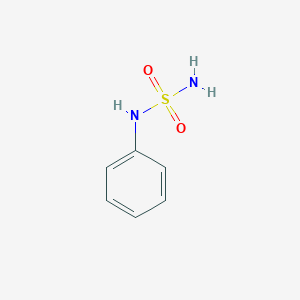
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
